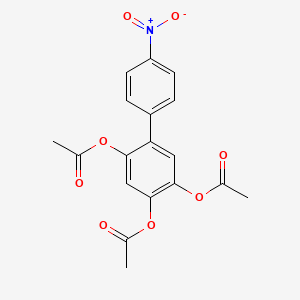
4-Nitro-2',4',5'-triacetoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2’,4’,5’-triacetoxybiphenyl is an organic compound with the molecular formula C18H15NO8 and a molecular weight of 373.322 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and three acetoxy groups (-OCOCH3) attached to a biphenyl structure. It is a rare and unique chemical that is often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2’,4’,5’-triacetoxybiphenyl typically involves the acetylation of 4-nitro-2’,4’,5’-trihydroxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-2’,4’,5’-triacetoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2’,4’,5’-triacetoxybiphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The acetoxy groups can be hydrolyzed to hydroxyl groups (-OH) using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-Amino-2’,4’,5’-triacetoxybiphenyl.
Hydrolysis: 4-Nitro-2’,4’,5’-trihydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2’,4’,5’-triacetoxybiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Nitro-2’,4’,5’-triacetoxybiphenyl is not well-documented. it is known that nitro compounds can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triacetoxybiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3’,5,5’-Tetramethyl-2,4,4’-triacetoxybiphenyl: Contains additional methyl groups, which can affect its chemical properties and reactivity.
3,3’,5,5’-Tetramethoxy-2,4,4’-triacetoxybiphenyl: Contains methoxy groups instead of acetoxy groups, altering its solubility and reactivity.
Uniqueness
4-Nitro-2’,4’,5’-triacetoxybiphenyl is unique due to the presence of both a nitro group and multiple acetoxy groups on a biphenyl structure. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research applications .
Properties
CAS No. |
80632-65-1 |
|---|---|
Molecular Formula |
C18H15NO8 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-(4-nitrophenyl)phenyl] acetate |
InChI |
InChI=1S/C18H15NO8/c1-10(20)25-16-9-18(27-12(3)22)17(26-11(2)21)8-15(16)13-4-6-14(7-5-13)19(23)24/h4-9H,1-3H3 |
InChI Key |
NGDGRFZKXSEXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















